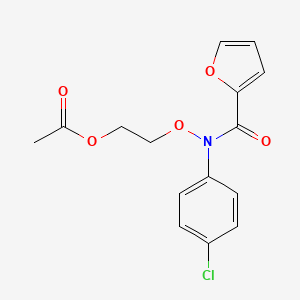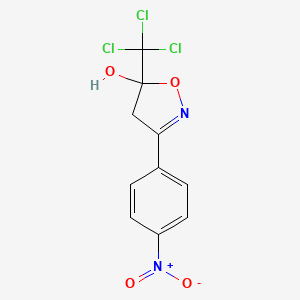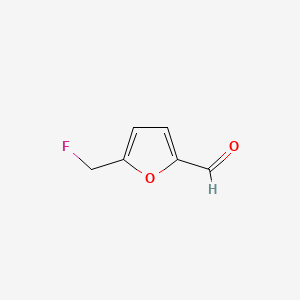
5-(Fluoromethyl)-2-furaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Fluoromethyl)-2-furaldehyde is an organic compound that belongs to the class of fluorinated furan derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Fluoromethyl)-2-furaldehyde typically involves the fluorination of 5-methyl-2-furaldehyde. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure high selectivity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of catalysts and advanced fluorinating agents can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Fluoromethyl)-2-furaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-(Fluoromethyl)-2-furoic acid.
Reduction: 5-(Fluoromethyl)-2-furanmethanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(Fluoromethyl)-2-furaldehyde is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity due to the presence of the fluorine atom makes it a valuable intermediate in organic synthesis.
Biology
In biological research, fluorinated compounds are often used as probes or markers due to their unique properties. This compound can be used in the development of fluorescent probes for imaging and diagnostic applications.
Medicine
In medicine, fluorinated compounds are known for their enhanced metabolic stability and bioavailability. This compound can be used in the design and synthesis of new pharmaceutical agents with improved pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the production of advanced materials such as polymers and coatings. Its unique properties can impart desirable characteristics such as increased durability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 5-(Fluoromethyl)-2-furaldehyde is largely dependent on its chemical structure. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets. For example, the fluorine atom can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to specific molecular targets. Additionally, the aldehyde group can undergo various chemical transformations, allowing the compound to participate in a wide range of biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-furaldehyde: The non-fluorinated analog of 5-(Fluoromethyl)-2-furaldehyde.
5-(Chloromethyl)-2-furaldehyde: A similar compound with a chlorine atom instead of fluorine.
5-(Bromomethyl)-2-furaldehyde: A similar compound with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties such as increased metabolic stability, enhanced binding affinity, and altered reactivity compared to its non-fluorinated and halogenated analogs. These properties make it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
94043-06-8 |
|---|---|
Fórmula molecular |
C6H5FO2 |
Peso molecular |
128.10 g/mol |
Nombre IUPAC |
5-(fluoromethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C6H5FO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H,3H2 |
Clave InChI |
NWOKZDMHAXVEJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)C=O)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12895874.png)
![4-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12895879.png)
![7-Chloro-N-(3-methylbutyl)imidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12895880.png)
![3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione](/img/structure/B12895883.png)
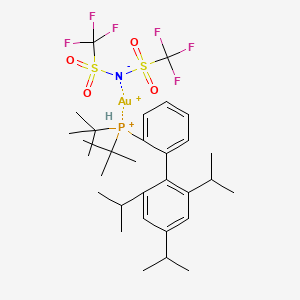
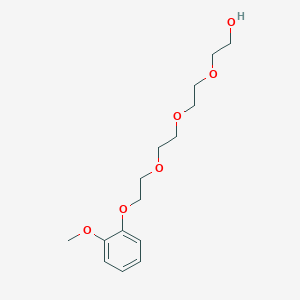
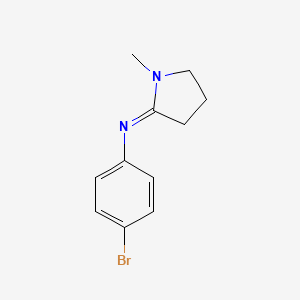
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan](/img/structure/B12895913.png)
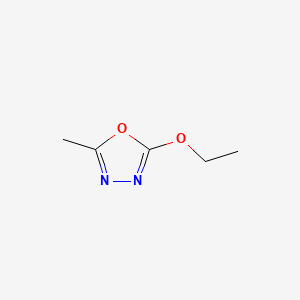
![Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B12895936.png)
![3-methyl-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B12895941.png)
![Ethanone, 1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12895944.png)
